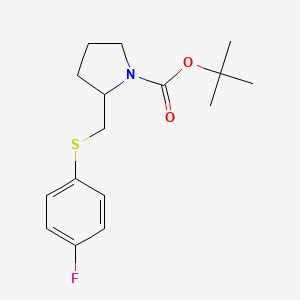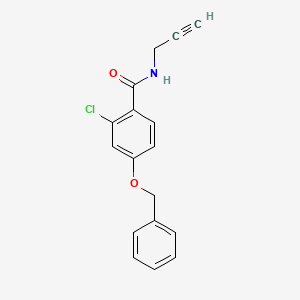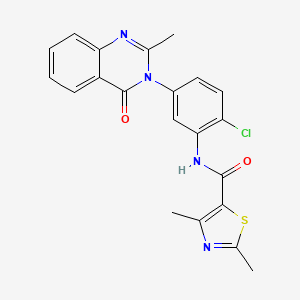![molecular formula C18H11Cl2N5OS B2527876 7-(2-(3,4-Dichlorphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-on CAS No. 861209-13-4](/img/structure/B2527876.png)
7-(2-(3,4-Dichlorphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H11Cl2N5OS and its molecular weight is 416.28. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazoline, einschließlich unserer Verbindung von Interesse, weisen antibakterielle Eigenschaften auf. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienstämme berichtet, was sie zu potenziellen Kandidaten für neuartige Antibiotika macht. Der Wirkmechanismus der Verbindung beinhaltet wahrscheinlich die Störung der bakteriellen Zellmembranen oder die Interferenz mit essentiellen Stoffwechselwegen .
Antifungales Potenzial
Pyrazoline haben auch eine antifungale Aktivität gezeigt. Durch die Hemmung des Pilzwachstums oder die Störung der Pilzzellwände könnten sie als wertvolle Mittel zur Bekämpfung von Pilzinfektionen dienen. Weitere Studien sind erforderlich, um ihre spezifischen Wirkmechanismen zu untersuchen und ihre Wirksamkeit zu optimieren .
Antiparasitäre Anwendungen
Die Struktur der Verbindung deutet auf ein potenzielles antiparasitäres Potential hin. Die Untersuchung ihrer Auswirkungen auf Protozoenparasiten wie Plasmodium (verursacht Malaria) oder Trypanosoma (verursacht Schlafkrankheit) könnte wertvolle Erkenntnisse liefern. Die gezielte Ansteuerung von parasitenspezifischen Enzymen oder Stoffwechselwegen könnte ein vielversprechender Weg für die Medikamentenentwicklung sein .
Entzündungshemmende Wirkungen
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten, von Autoimmunerkrankungen bis hin zu Herz-Kreislauf-Erkrankungen. Pyrazoline wurden auf ihr entzündungshemmendes Potenzial untersucht. Durch die Modulation von Entzündungswegen könnten sie Gewebeschäden abmildern und die Patientenergebnisse verbessern .
Antioxidative Eigenschaften
Oxidativer Stress trägt zu Zellschäden und Krankheitsfortschritt bei. Pyrazoline, einschließlich unserer Verbindung, haben eine antioxidative Aktivität gezeigt, indem sie freie Radikale abfangen und oxidativen Schaden reduzieren. Diese Eigenschaften könnten genutzt werden, um Zellen und Gewebe vor schädlichen oxidativen Spezies zu schützen .
Neuroprotektives Potenzial
Die Hemmung der Acetylcholinesterase (AchE) ist bei neurodegenerativen Erkrankungen wie Alzheimer relevant. Unsere Verbindung könnte als AchE-Hemmer wirken und die cholinerge Neurotransmission erhalten. Die Untersuchung ihrer Auswirkungen auf die neuronale Gesundheit und die kognitive Funktion könnte zu neuen therapeutischen Strategien führen .
Eigenschaften
IUPAC Name |
6-[2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5OS/c19-12-2-1-10(7-13(12)20)14-8-16-21-4-3-15(25(16)23-14)11-9-22-18-24(17(11)26)5-6-27-18/h1-4,7-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENRYHGFRYRWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NC4=CC(=NN34)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
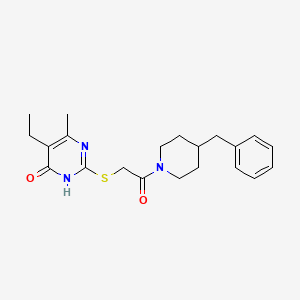
![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![4-Methoxy-2-{[3-(trifluoromethyl)benzyl]amino}nicotinonitrile](/img/structure/B2527796.png)
![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2527797.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2527798.png)
![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)
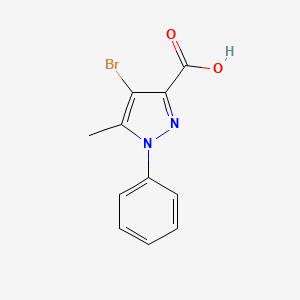

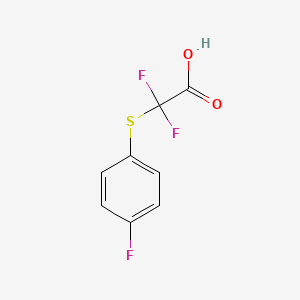
![3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile](/img/structure/B2527813.png)
